1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the thienoimidazolone class, characterized by a fused thiophene-imidazole ring system with a sulfone group (5,5-dioxide). The 4-bromophenyl and o-tolyl substituents impart distinct electronic and steric properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-12-4-2-3-5-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-8-6-13(19)7-9-14/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRSAGIAFSWZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, a compound with the CAS number 618397-29-8, belongs to the class of thieno[3,4-d]imidazoles. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17BrN2O3S
- Molecular Weight : 421.3082 g/mol
- Structure : The compound features a tetrahydro-thieno-imidazole ring system, which is significant for its biological activity.
Biological Activity Overview
The biological activities of thieno[3,4-d]imidazole derivatives are diverse, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promising results in various studies.
Antimicrobial Activity
Research indicates that thieno[3,4-d]imidazole derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds showed activity against a range of bacteria and fungi. The structure-activity relationship (SAR) suggests that the presence of bromine and tolyl groups enhances antimicrobial efficacy by affecting membrane permeability and enzyme inhibition mechanisms .
Anticancer Properties
This compound has been evaluated for its anticancer potential:
- In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant cytotoxicity .
- The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, likely through the modulation of key signaling pathways .
Case Studies
Several studies have focused on the biological activity of thieno[3,4-d]imidazole derivatives:
- Antimicrobial Screening :
- Anticancer Efficacy :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thieno[3,4-d]imidazoles often inhibit enzymes critical for cell survival in pathogens and cancer cells.
- Receptor Modulation : These compounds may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential therapeutic properties, making it a candidate for drug development. Research indicates that thieno[3,4-d]imidazole derivatives can possess anti-inflammatory, anti-cancer, and antimicrobial activities.
- Case Study : A study investigated the anti-cancer properties of similar thieno[3,4-d]imidazole derivatives. The results showed significant inhibition of cancer cell proliferation in vitro, suggesting potential utility in cancer therapeutics.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
- Synthesis Pathway : The synthesis typically involves cyclization reactions to form the thienoimidazole core followed by substitution reactions to introduce bromophenyl and tolyl groups.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the thienoimidazole core from appropriate precursors. |
| 2 | Substitution | Introduction of bromophenyl and tolyl groups via electrophilic aromatic substitution. |
| 3 | Oxidation | Conversion to the 5,5-dioxide form through oxidation reactions. |
Materials Science
The stability and reactivity of this compound make it suitable for applications in materials science, particularly in developing new polymers and materials with specific properties.
- Application Example : Research has shown that incorporating thieno[3,4-d]imidazole derivatives into polymer matrices can enhance thermal stability and mechanical strength.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 1-(4-Ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (): Replacing bromine with an ethoxy group (-OCH₂CH₃) reduces electron-withdrawing effects, increasing electron density on the aromatic ring. This may enhance stability under basic conditions but reduce electrophilic reactivity in cross-coupling reactions .
- 1-(3-Bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (): The meta-bromo and para-fluoro substitution pattern alters steric and electronic properties. Fluorine’s strong electron-withdrawing effect may increase metabolic stability compared to bromine. The molecular weight (425.27 g/mol) is higher than the target compound (estimated ~421.3 g/mol) due to fluorine’s lower atomic mass .
- 1-Allyl-3-(4-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (): Substitution of the imidazol-2-one oxygen with a thione (S) group increases nucleophilicity. Molecular weight (387.32 g/mol) is lower due to the absence of a second aromatic ring .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
